N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are widely studied due to their versatility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Reactants: 2-ethoxybenzaldehyde and 2H-1,3-benzodioxole-5-carbohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reflux apparatus and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the Schiff base to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide exerts its effects is primarily through its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the 2H-1,3-benzodioxole moiety, which imparts specific electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar Schiff bases.
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-21-14-6-4-3-5-13(14)10-18-19-17(20)12-7-8-15-16(9-12)23-11-22-15/h3-10H,2,11H2,1H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNAMKPYCQNCH-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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